3-Aminomethyl-1-(boc-aminomethyl)cyclobutane
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Overview
Description
3-Aminomethyl-1-(boc-aminomethyl)cyclobutane is a chemical compound with the molecular formula C11H22N2O2. It is characterized by the presence of an aminomethyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group attached to a cyclobutane ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including .
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions using appropriate aminating agents.
Boc Protection: The final step involves the protection of the aminomethyl group with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-1-(boc-aminomethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-Aminomethyl-1-(boc-aminomethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the Boc group provides steric protection and stability. These interactions facilitate the compound’s binding and activity in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene: Similar in structure but with a benzene ring instead of a cyclobutane ring.
4-(N-Boc-aminomethyl)-2-(aminomethyl)pyridine: Contains a pyridine ring, offering different electronic properties.
tert-Butyl (3-aminomethyl)cyclobutylcarbamate: Similar structure but with variations in the positioning of functional groups.
Uniqueness
3-Aminomethyl-1-(boc-aminomethyl)cyclobutane is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with specific spatial and electronic requirements.
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXVAVJJPSTQHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138219 |
Source
|
Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-06-2 |
Source
|
Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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